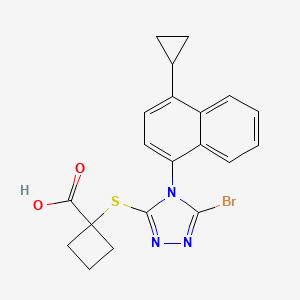![molecular formula C12H10ClN7 B8441995 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8441995.png)
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with a triazole ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as chloroacetaldehyde and guanidine.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Triazole Ring: The triazole ring is formed by reacting the chlorinated pyrimidine with hydrazine derivatives under acidic or basic conditions.
Coupling with Phenylamine: The final step involves coupling the triazole-pyrimidine intermediate with phenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: It has been investigated for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells . This leads to apoptosis and reduced proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure that has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole-pyrimidine scaffold that also exhibits biological activity.
Uniqueness
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. The combination of the pyrimidine and triazole rings in its structure provides a unique framework for exploring new chemical and biological properties.
特性
分子式 |
C12H10ClN7 |
|---|---|
分子量 |
287.71 g/mol |
IUPAC名 |
1-(6-chloropyrimidin-4-yl)-3-N-phenyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C12H10ClN7/c13-9-6-10(16-7-15-9)20-11(14)18-12(19-20)17-8-4-2-1-3-5-8/h1-7H,(H3,14,17,18,19) |
InChIキー |
PJRAVSNLNWFCAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NN(C(=N2)N)C3=CC(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-methyl-2-[3-(quinolin-2-yl)propoxy]pyrimidin-4-amine](/img/structure/B8441917.png)








![7-[2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid](/img/structure/B8442005.png)



